1-(2-Bromophenyl)ethylamine

Description

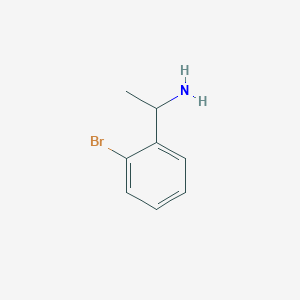

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396933 | |

| Record name | 1-(2-Bromophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113899-55-1 | |

| Record name | 1-(2-Bromophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Racemic 1-(2-Bromophenyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of racemic 1-(2-Bromophenyl)ethylamine, a valuable building block in the development of novel pharmaceutical agents. The primary focus of this document is the reductive amination of 2'-bromoacetophenone, with a detailed examination of the Leuckart reaction, a classic and effective method for this transformation.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo- and ethylamine moieties on the phenyl ring allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry. The synthesis of the racemic form is often a crucial first step before chiral resolution or asymmetric synthesis of the individual enantiomers. This guide will detail a robust and well-established method for the preparation of the racemic amine.

Synthetic Pathway: Reductive Amination via the Leuckart Reaction

The most direct and widely utilized method for the synthesis of racemic this compound is the reductive amination of 2'-bromoacetophenone. The Leuckart reaction, which employs formamide or ammonium formate as both the amine source and the reducing agent, is a one-pot procedure that is both efficient and scalable.[1]

The overall reaction transforms the ketone functionality of 2'-bromoacetophenone into a primary amine. The process first involves the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the desired primary amine.[2]

Experimental Workflow

The synthesis can be broken down into two main stages: the Leuckart reaction itself, followed by acidic hydrolysis to liberate the free amine.

Figure 1: General experimental workflow for the synthesis of racemic this compound via the Leuckart reaction.

Detailed Experimental Protocol

This protocol is adapted from optimized procedures for the Leuckart reaction of analogous acetophenones.[2]

Materials:

-

2'-Bromoacetophenone

-

Formamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-bromoacetophenone and an excess of formamide (typically 4-5 equivalents).

-

Heating: Heat the reaction mixture to 160-185 °C and maintain this temperature for 6-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add a solution of concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.

-

Workup:

-

Cool the mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

-

Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture remains cool.

-

Extract the liberated amine into diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative parameters for the Leuckart reaction, based on analogous syntheses.[2]

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| 2'-Bromoacetophenone | 1 equivalent | Starting material |

| Formamide | 4-5 equivalents | Acts as both amine source and reducing agent |

| Reaction Conditions | ||

| Temperature | 160-185 °C | High temperatures are characteristic of the Leuckart reaction[1] |

| Reaction Time | 6-15 hours | Monitoring by TLC is recommended |

| Hydrolysis | ||

| Reagent | Concentrated HCl | Ensures complete conversion of the N-formyl intermediate |

| Temperature | Reflux | |

| Time | 1-2 hours | |

| Yield | ||

| Expected Yield | 70-90% | Based on analogous reactions of acetophenones[2] |

Alternative and Modern Approaches

While the traditional Leuckart reaction is robust, it requires high temperatures and long reaction times. Modern variations aim to address these limitations.

Catalytic Reductive Amination

Recent advancements have demonstrated that the reductive amination of ketones can be achieved under milder conditions using transition metal catalysts. For instance, rhodium complexes have been shown to catalyze the reductive amination of acetophenone with ammonium formate at significantly lower temperatures (50-70 °C), providing high yields of the corresponding primary amine.[3] This catalytic approach offers a more energy-efficient and potentially higher-yielding alternative to the classical Leuckart reaction.

Figure 2: Logical relationship for the catalytic reductive amination of 2'-bromoacetophenone.

Conclusion

The synthesis of racemic this compound is readily achievable through the reductive amination of 2'-bromoacetophenone. The classical Leuckart reaction provides a reliable and scalable method, and its procedural details have been outlined in this guide. For laboratories equipped with the necessary catalysts, modern catalytic approaches offer a milder and more efficient alternative. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired purity. This technical guide provides the necessary foundational knowledge for the successful synthesis of this important chemical intermediate.

References

Technical Guide: Physicochemical and Chemical Properties of 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)ethylamine is a primary amine of significant interest in synthetic and medicinal chemistry. Its structure, featuring a chiral center and a reactive bromine atom on the phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and potential drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. Therefore, data for the closely related isomer, 1-(4-Bromophenyl)ethylamine, is provided for comparative purposes.

| Property | This compound | 1-(4-Bromophenyl)ethylamine (for comparison) |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol | 200.08 g/mol |

| CAS Number | 113899-55-1 | 24358-62-1 |

| Physical State | Liquid | Colorless to pale yellow liquid |

| Boiling Point | Data not available | 258.9 °C at 760 mmHg |

| Melting Point | Data not available | -25 °C |

| Density | Data not available | 1.390 g/mL at 20 °C |

| Solubility | Data not available | Slightly soluble in water |

Chemical Properties and Reactivity

Stability and Reactivity

This compound is expected to exhibit reactivity typical of a primary amine and an aryl bromide. The amine group is basic and nucleophilic, while the ortho-bromine substituent can influence the reactivity of the aromatic ring and participate in cross-coupling reactions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere in a cool, dark place.

-

Reactivity:

-

Amine Group: The primary amine functionality can undergo acylation, alkylation, and condensation reactions. It will react with acids to form ammonium salts.

-

Aryl Bromide: The bromine atom can be displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for further molecular elaboration.

-

-

Incompatible Materials: Based on the properties of similar compounds, it is likely incompatible with strong oxidizing agents and strong acids.

Hazardous Reactions and Decomposition

No specific data on hazardous reactions or thermal decomposition for this compound are available. Combustion is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a representative synthesis from 2'-bromoacetophenone using the Leuckart reaction, a method for the reductive amination of ketones.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Materials:

-

2'-Bromoacetophenone

-

Ammonium formate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 10 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2'-bromoacetophenone and an excess of ammonium formate (typically 3-5 equivalents).

-

Leuckart Reaction: Heat the mixture under reflux at a temperature of 160-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Formamide: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up:

-

Cool the acidic solution and wash with diethyl ether to remove any unreacted ketone.

-

Make the aqueous layer basic with a concentrated solution of sodium hydroxide.

-

Extract the liberated amine with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Workflow for Analytical Characterization

Caption: Analytical workflow for this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.6 ppm), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a singlet for the amine protons (NH₂), which may be broad and exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methine carbon, and the methyl carbon.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (200.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion peak (M and M+2).

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic and aliphatic groups

-

C=C stretching of the aromatic ring

-

C-N stretching

-

C-Br stretching

4.2.4. High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the presence of a chiral center, enantiomeric separation and determination of enantiomeric excess can be achieved using chiral HPLC.

-

Column: A chiral stationary phase (e.g., polysaccharide-based) is required.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Safety and Handling

This compound is considered a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Some sources indicate it may cause severe skin burns and eye damage.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Work in a well-ventilated area or a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash thoroughly after handling.

-

Applications in Drug Development

While specific biological activities of this compound are not widely documented, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 2-bromophenyl acetamide have been synthesized and evaluated as potential antidiabetic agents. The presence of the amine and the ortho-bromo-substituted phenyl ring provides a versatile scaffold for the synthesis of new chemical entities with potential biological activity.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and development. While specific physicochemical data for this particular isomer is sparse, its chemical reactivity can be inferred from related compounds. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling further research into its properties and applications. As with all chemical research, appropriate safety precautions must be taken when handling this compound.

"1-(2-Bromophenyl)ethylamine CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)ethylamine, a substituted phenethylamine. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on its fundamental chemical properties, including its CAS number and molecular weight. In the absence of detailed experimental protocols and established biological activities for this compound, this guide also presents general methodologies for the synthesis and potential pharmacological considerations of closely related bromophenylethylamine isomers. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds in drug discovery and development.

Core Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Citation |

| Chemical Name | This compound | |

| CAS Number | 113899-55-1 | |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Synonyms | 1-(2-bromophenyl)ethanamine | [3] |

Physicochemical Properties

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic routes for related bromophenylethylamines can provide a logical framework for its preparation.

A common approach to synthesizing similar phenethylamines involves the reductive amination of a corresponding ketone. For this compound, this would likely start from 2'-bromoacetophenone.

Below is a generalized workflow for the synthesis of a phenethylamine derivative via reductive amination.

Caption: Generalized workflow for the synthesis of this compound.

Note: This is a theoretical pathway. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and pressure, would require experimental optimization.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity, pharmacology, and associated signaling pathways of this compound.

However, the broader class of substituted phenethylamines is known to interact with various biological targets, primarily within the central nervous system.[4] Depending on the substitution pattern on the phenyl ring and the ethylamine backbone, these compounds can exhibit a wide range of pharmacological effects, including stimulant, hallucinogenic, and antidepressant activities.[4][5]

For instance, other brominated phenethylamines, such as the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent agonists of serotonin 5-HT2A receptors.[6] It is plausible that this compound could also interact with monoamine transporters or receptors, but this remains speculative without direct experimental evidence.

The logical relationship for investigating the potential biological activity of a novel phenethylamine derivative is outlined below.

Caption: Logical workflow for characterizing the biological activity of a novel phenethylamine.

Conclusion

This compound is a readily identifiable chemical entity with a known CAS number and molecular weight. However, there is a notable absence of in-depth research into its specific synthesis, physicochemical properties, and biological activities in the public domain. For researchers and drug development professionals, this compound represents a novel, unexplored structure within the pharmacologically rich class of phenethylamines. The information provided on the synthesis and potential biological activities of related isomers can serve as a starting point for future investigation into the therapeutic potential of this compound. Further research is warranted to elucidate the specific properties and potential applications of this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2'-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1-(2-Bromophenyl)ethylamine: A Technical Guide

Introduction

1-(2-Bromophenyl)ethylamine is an organic compound of interest in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of this molecule. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.

Data Presentation

Spectroscopic Data for 2-(2-Bromophenyl)ethylamine

Table 1: ¹³C NMR Spectroscopic Data for 2-(2-bromophenyl)ethylamine

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-Br |

| Data not available | C-CH₂ |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | CH₂-NH₂ |

| Data not available | CH-NH₂ |

Note: Specific peak assignments for 2-(2-bromophenyl)ethylamine are not fully detailed in the available public records.

Spectroscopic Data for 2-(4-Bromophenyl)ethylamine (Isomeric Reference)

Due to the limited availability of experimental data for the 2-bromo isomer, the following tables summarize the spectroscopic data for the isomeric compound, 2-(4-Bromophenyl)ethylamine. This information is provided as a close structural reference.

Table 2: ¹H NMR Spectroscopic Data for 2-(4-Bromophenyl)ethylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 | d | 2H | Ar-H |

| 7.04 | d | 2H | Ar-H |

| 2.89 | t | 2H | CH₂-Ar |

| 2.68 | t | 2H | CH₂-N |

| 2.03 | s | 2H | NH₂ |

Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)ethylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3290 | Medium, Broad | N-H Stretch |

| 3025 | Medium | Aromatic C-H Stretch |

| 2920, 2850 | Medium | Aliphatic C-H Stretch |

| 1590 | Strong | C=C Aromatic Ring Stretch |

| 1485 | Strong | C=C Aromatic Ring Stretch |

| 1070 | Strong | C-N Stretch |

| 1010 | Strong | C-Br Stretch |

| 810 | Strong | p-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data for 2-(4-Bromophenyl)ethylamine

| m/z | Relative Intensity (%) | Assignment |

| 201 | 5 | [M+2]⁺ (with ⁸¹Br) |

| 199 | 5 | [M]⁺ (with ⁷⁹Br) |

| 171/169 | 10 | [M - CH₂NH₂]⁺ |

| 120 | 100 | [C₈H₁₀N]⁺ (loss of Br) |

| 91 | 20 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

-

¹H NMR Parameters: A typical pulse program for ¹H NMR involves a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, typically using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of 1-(2-Bromophenyl)ethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromophenyl)ethylamine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from analogous compounds, fundamental chemical principles, and established experimental methodologies to offer a robust framework for understanding and determining the solubility of this compound.

Introduction

This compound is a substituted phenethylamine derivative. The solubility of this compound in various organic solvents is a critical parameter in numerous applications, including organic synthesis, purification (such as recrystallization), formulation development, and as a reactant in various chemical processes. Understanding its solubility behavior is essential for process optimization, ensuring reaction homogeneity, and achieving desired product purity and yield.

Predicted Solubility of this compound

Based on the general solubility principles of substituted phenethylamines, this compound is expected to be soluble in a range of common organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the phenyl ring and the bromo-substituent contribute to its interaction with a variety of polar and non-polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. This prediction is based on the solubility of structurally similar compounds like phenethylamine and its derivatives.[1][2][3]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols, leading to strong solute-solvent interactions. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for dipole-dipole interactions with the polar functionalities of this compound. |

| Ethers | Diethyl ether, THF | High | Amines are generally soluble in ethers.[2] |

| Halogenated | Dichloromethane, Chloroform | High | The bromo-substituent on the phenyl ring enhances compatibility with halogenated solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of this compound can interact favorably with aromatic solvents through π-π stacking. |

| Non-polar | Hexane, Heptane | Low | The overall polarity of this compound, due to the amine and bromo groups, is likely to limit its solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium with the saturated solution is reached.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 1-(2-Bromophenyl)ethylamine, a valuable building block in pharmaceutical and chemical research. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

This compound is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a stereocenter adjacent to a brominated aromatic ring, making it a versatile precursor for the synthesis of a wide range of biologically active molecules and ligands for asymmetric catalysis. The selection of an appropriate synthetic route is contingent upon factors such as the availability of starting materials, desired scale, and stereochemical requirements. The two principal retrosynthetic disconnections lead to two key starting materials: 2-bromoacetophenone and 2-bromobenzaldehyde.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound predominantly proceeds through two well-established methodologies: reductive amination of a carbonyl precursor and the Leuckart-Wallach reaction. Both pathways offer distinct advantages and utilize readily accessible starting materials.

Reductive Amination of 2-Bromoacetophenone

Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds.[1] In this approach, 2-bromoacetophenone is condensed with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is subsequently reduced to the target amine.

Key Starting Materials:

-

2-Bromoacetophenone: A crystalline solid that serves as the direct carbonyl precursor.[2][3] It can be synthesized via the bromination of acetophenone.

-

Ammonia (or an equivalent): The source of the amine functionality. This can be in the form of aqueous ammonia, ammonia gas, or ammonium salts like ammonium acetate.

-

Reducing Agent: A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation being the most common.[4]

Leuckart-Wallach Reaction of 2-Bromoacetophenone

The Leuckart-Wallach reaction provides a direct, one-pot method for the reductive amination of ketones using formic acid derivatives as both the nitrogen source and the reducing agent.[5][6] This reaction is typically carried out at elevated temperatures.

Key Starting Materials:

-

2-Bromoacetophenone: The carbonyl substrate.

-

Ammonium Formate or Formamide: Serves as the source of both ammonia and the reducing agent (formic acid upon in situ decomposition).[5][7]

Synthesis from 2-Bromobenzaldehyde

An alternative, though less direct, route to a primary amine with an ethyl group would involve a different synthetic strategy starting from 2-bromobenzaldehyde, which is not detailed here as it is not a primary route to this compound. Reductive amination of 2-bromobenzaldehyde with ammonia would yield 2-bromobenzylamine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations involved in the synthesis of this compound. The data is compiled from analogous reactions and provides a comparative overview of the different methodologies.

Table 1: Synthesis of 2-Bromoacetophenone

| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Bromine | AlCl₃ / Dry Ether | Not Specified | Not Specified | Good | [3] |

Table 2: Synthesis of 1-(Aryl)ethylamine via Leuckart-Wallach Reaction

| Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Formamide, Water | 6 | 205 | 86 | [2] |

| 3-Phenyl-2-butanone | Ammonium Formate | 4-15 | 160-170 | ~70 | [5] |

Table 3: Reductive Amination of Carbonyl Compounds

| Starting Material | Amine Source | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | DCE | 18 | Room Temp | Good | [1] |

| Aldehyde | Ammonia | NaBH₃CN | Methanol | 24 | Room Temp | Good | [1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of 2-Bromoacetophenone from Acetophenone

-

Reaction Setup: In a fume hood, to a solution of acetophenone in a suitable solvent such as dry ether, add a catalytic amount of aluminum chloride (AlCl₃).

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture while maintaining the temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-bromoacetophenone can be purified by recrystallization or column chromatography.

Protocol 2: Leuckart-Wallach Reaction of 2-Bromoacetophenone

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and ammonium formate (excess, e.g., 5-10 eq).

-

Reaction: Heat the mixture to a temperature between 160-185°C for several hours.[6] The reaction progress can be monitored by TLC. The intermediate N-formyl derivative is formed.

-

Hydrolysis: After cooling, add an aqueous solution of a strong acid (e.g., HCl) to the reaction mixture and reflux to hydrolyze the formamide.

-

Work-up: Cool the mixture and make it alkaline with a strong base (e.g., NaOH). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Protocol 3: Reductive Amination of 2-Bromoacetophenone

-

Imine Formation: Dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium acetate. Stir the mixture at room temperature to form the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), carefully quench any excess reducing agent by the slow addition of an acid. Remove the organic solvent under reduced pressure.

-

Extraction: Add water and an immiscible organic solvent to the residue. Basify the aqueous layer to liberate the free amine and extract with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Reductive Amination Pathway.

Caption: Leuckart-Wallach Reaction Pathway.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The choice between reductive amination and the Leuckart-Wallach reaction will depend on the specific laboratory conditions, scale, and desired purity of the final product. Both routes utilize the key starting material, 2-bromoacetophenone, which can be prepared from acetophenone. For enantioselective synthesis, asymmetric transfer hydrogenation of the intermediate imine represents a promising strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Bromophenyl)ethylamine, a key chemical intermediate in pharmaceutical synthesis. The document outlines its commercial availability, potential synthetic routes, analytical methodologies, and its application in the development of therapeutic agents.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. The typical purity offered is ≥98%. The following table summarizes the availability and product details from various vendors.

| Supplier | Product Code | Purity | Available Quantities |

| Fluorochem | F048823 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| Sigma-Aldrich | AMBH2D6F0242 | - | Inquire for pricing |

| Thermo Scientific Chemicals | H60739.04 | 97% | 2 g, 10 g |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6F0242 | - | Inquire for pricing |

| Angene Chemical | AG000A0W | - | 50 g |

| GlobalChemMall | - | 99% min | Inquire for pricing |

Synthesis Protocols

Reductive Amination of 2'-Bromoacetophenone

This method involves the direct conversion of the ketone, 2'-bromoacetophenone, to the primary amine.

Experimental Protocol:

-

Step 1: Imine Formation. In a round-bottom flask, dissolve 2'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7-10 equivalents). The reaction is typically stirred at room temperature for several hours to facilitate the formation of the corresponding imine.

-

Step 2: Reduction. To the imine-containing solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Reduction of 2'-Bromoacetophenone Oxime

This two-step process involves the initial conversion of the ketone to an oxime, followed by its reduction to the amine. A similar procedure has been described for the synthesis of the isomeric (R)-1-(3-bromophenyl)ethylamine[1].

Experimental Protocol:

-

Step 1: Oximation of 2'-Bromoacetophenone. 2'-Bromoacetophenone (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.1-1.5 equivalents) are added to the solution. The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield (E/Z)-1-(2-Bromophenyl)ethanone oxime[2].

-

Step 2: Reduction of the Oxime. The prepared oxime is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). A reducing agent such as hydrogen gas with a catalyst (e.g., Palladium on carbon, Raney Nickel), or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid, is added. The reaction is carried out at a suitable temperature and pressure until the reduction is complete.

-

Step 3: Work-up and Purification. The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For metal hydride reductions, the reaction is carefully quenched with water and a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.

The following diagram illustrates a probable synthetic workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-(2-Bromophenyl)ethylamine, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a primary amine containing a bromine-substituted phenyl ring. While specific experimental data for this compound is limited, the following table summarizes its known and inferred properties.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| CAS Number | 113899-55-1 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (8-inch minimum). |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, refer to manufacturer's specifications), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Keep separated from incompatible materials.

Emergency Procedures and First Aid

Emergency Response Workflow

Caption: Workflow for responding to a spill or exposure event.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Spill Cleanup Protocol

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Neutralize (for basic amines): Cautiously neutralize the spill with a weak acid, such as citric acid or a commercially available amine neutralizer. Check the pH with litmus paper to ensure neutralization.

-

Absorb: Absorb the neutralized spill with an inert material.

-

Collect Waste: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to the disposal protocol in Section 7.

Waste Disposal Protocol

-

Containerize Waste: Collect all waste materials containing this compound, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible hazardous waste container.

-

Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "spill debris," "contaminated gloves").

-

Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong acids and oxidizers.

-

Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Provide them with the complete chemical name and any other required information.

-

Method of Disposal: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not dispose of this chemical down the drain or in regular trash.

Waste Disposal Workflow

References

An In-depth Technical Guide to Known Derivatives and Analogs of 1-(2-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)ethylamine serves as a foundational scaffold for the development of novel psychoactive compounds and potential therapeutic agents. Its structural features, particularly the ortho-bromo substitution on the phenyl ring, offer unique steric and electronic properties that influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their synthesis, pharmacological activities, and structure-activity relationships (SAR). The information presented herein is intended to support further research and development in the fields of medicinal chemistry and neuropharmacology. This document details synthetic methodologies, presents quantitative pharmacological data in structured tables, and visualizes key experimental workflows.

Introduction

Phenylethylamines are a broad class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is shared by many endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, making phenylethylamine derivatives a rich source of pharmacologically active molecules that can modulate the central nervous system (CNS). The introduction of substituents onto the phenyl ring can significantly alter the potency, selectivity, and metabolic stability of these compounds.

The focus of this guide, this compound, is a halogenated phenylethylamine with the bromine atom at the ortho position. This substitution is of particular interest as it can influence the conformation of the ethylamine side chain and the electronic properties of the aromatic ring, thereby affecting receptor binding and transporter interaction. This document explores the chemical space around this scaffold, covering key derivatives and analogs that have been investigated for their biological activities.

N-Acyl Derivatives of this compound

N-acylation of the primary amine of this compound is a common strategy to modify its physicochemical and pharmacological properties. These derivatives have been explored for various applications, including their use as building blocks in the synthesis of more complex molecules.

Synthesis

The synthesis of N-acyl derivatives of phenylethylamines is typically a straightforward process involving the reaction of the parent amine with an acylating agent. A general procedure for the synthesis of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide has been described.[1]

Experimental Protocol: Synthesis of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide

This protocol is adapted from the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides.[1]

Materials:

-

2-(2-Bromophenyl)ethylamine

-

Methacryloyl chloride

-

Triethylamine

-

Ethylene dichloride (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 2-(2-bromophenyl)ethylamine (10 mmol) and triethylamine (12 mmol) in ethylene dichloride (30 mL) with stirring.

-

Slowly add methacryloyl chloride (12 mmol) dropwise to the reaction mixture over 15 minutes at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature. A white precipitate of triethylammonium chloride will form.

-

Filter off the precipitated salt.

-

Wash the remaining organic layer with saturated NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Evaporate the solvent under vacuum to yield the crude product.

-

Recrystallize the crude product from hexane or petroleum ether to obtain the pure N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide.

Pharmacological Activity

While the primary application of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide in the literature is as a functionalized template for molecularly imprinted polymers, N-acylation is a well-established method for modulating the biological activity of phenylethylamines. The nature of the acyl group can influence receptor affinity and selectivity. Further pharmacological screening of a series of N-acyl derivatives of this compound is warranted to explore their potential CNS effects.

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Analogs

A notable class of analogs are the 2-phenyl-2-(1-hydroxycycloalkyl)ethylamines, which have been investigated for their antidepressant properties. These compounds are structural analogs where the ethylamine backbone is further substituted with a hydroxycycloalkyl group at the benzylic position.

Synthesis and Structure-Activity Relationships

A series of these compounds has been synthesized and evaluated for their ability to inhibit the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT).[2] While the specific 2-bromo derivative was not detailed in the primary study, the general synthetic route and the structure-activity relationships for halogenated analogs provide valuable insights. The study found that halogen or methoxy substitution at the 3- and/or 4-positions of the phenyl ring resulted in the highest neurotransmitter uptake inhibition.[2] This suggests that a 2-bromo substitution would also likely confer significant activity.

Quantitative Data

The following table summarizes the in vitro neurotransmitter uptake inhibition data for representative halogenated 2-phenyl-2-(1-hydroxycyclohexyl)dimethyl-ethylamines.[2]

| Compound | Substitution | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

| 1 | 4-Cl | 100 | 35 |

| 2 | 3-Cl | 110 | 120 |

| 3 | 3,4-diCl | 46 | 30 |

| 4 | 4-Br | 80 | 40 |

Data extracted from J. Med. Chem. 1990, 33, 10, 2899–2905.[2]

Pharmacological Profile

These compounds act as dual norepinephrine and serotonin reuptake inhibitors, a mechanism of action shared by several clinically effective antidepressant medications. The potent activity of the 4-bromo analog suggests that other halogenated derivatives, including the 2-bromo analog, would be promising candidates for further investigation as potential antidepressants.

General Structure-Activity Relationships of Halogenated Phenylethylamines

The position and nature of halogen substitution on the phenyl ring of phenylethylamines have a profound impact on their interaction with monoamine transporters and receptors.

-

Ortho vs. Para Substitution: Studies on chlorophenylethylamine have shown that para substitution is more effective than ortho or meta substitution for inhibiting serotonin uptake and release.[3] This suggests that the position of the halogen is a critical determinant of serotonergic activity.

-

Effect on Monoamine Transporters: Research on para-halogenated amphetamines and methcathinones has demonstrated that increasing the size of the para-halogen substituent decreases the selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT), leading to more potent serotonin uptake inhibition.[4][5] The rank order of this effect is generally Cl > F > H.[4] This trend suggests that a bromo-substitution would likely result in significant serotonergic activity.

-

Receptor Interactions: Many para-substituted amphetamines exhibit affinity for the 5-HT₂A receptor.[5] It is plausible that ortho-brominated phenylethylamines would also interact with this and other serotonin receptor subtypes.

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of novel derivatives and analogs of this compound, a standard battery of in vitro and in vivo assays is typically employed.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for a specific receptor or transporter.[6][7][8][9]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific monoamine transporter (e.g., DAT, SERT, NET).

Materials:

-

Cell membranes prepared from cells expressing the human transporter of interest.

-

A specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at or near its Kₔ), and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosomal Monoamine Uptake Assay (General Protocol)

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake into synaptosomes.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

-

Test compound.

-

Appropriate buffer solutions.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity by scintillation counting.

-

Calculate the IC₅₀ value for uptake inhibition.

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Monoamine Reuptake Inhibition Mechanism

References

- 1. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers | MDPI [mdpi.com]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

Enantioselective Synthesis of Chiral 1-(2-Bromophenyl)ethylamine: An In-depth Technical Guide

Introduction

Chiral 1-(2-Bromophenyl)ethylamine is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and safety of the final product. This technical guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of this important chiral amine, targeting researchers, scientists, and professionals in drug development. The guide details three key strategies: the use of chiral auxiliaries, specifically tert-butanesulfinamide; enzymatic kinetic resolution; and asymmetric transfer hydrogenation. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.

Core Synthetic Strategies

The enantioselective synthesis of chiral this compound can be effectively achieved through three main approaches, each with its own set of advantages and considerations.

-

Chiral Auxiliary-Mediated Synthesis: This diastereoselective approach involves the temporary incorporation of a chiral molecule (tert-butanesulfinamide) to direct the stereochemical outcome of the reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched amine.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

-

Asymmetric Transfer Hydrogenation: This catalytic method directly converts the prochiral ketone, 2'-bromoacetophenone, into the chiral amine with high enantioselectivity using a chiral transition metal catalyst.

The logical workflow for selecting a synthetic strategy is outlined below.

Figure 1: Decision workflow for the enantioselective synthesis of chiral this compound.

Synthesis via Chiral Auxiliary: tert-Butanesulfinamide

The use of tert-butanesulfinamide, a chiral auxiliary developed by Ellman, is a robust and widely employed method for the asymmetric synthesis of chiral amines.[1] The synthesis proceeds in three main steps: condensation of the chiral auxiliary with 2'-bromoacetophenone to form a chiral N-tert-butanesulfinyl ketimine, diastereoselective reduction of the ketimine, and finally, acidic cleavage of the auxiliary to yield the chiral amine.

A general workflow for this synthetic approach is presented below.

Figure 2: Workflow for the synthesis of (R)-1-(2-Bromophenyl)ethylamine using a chiral auxiliary.

Experimental Protocols

1.1 Synthesis of 2'-Bromoacetophenone (Starting Material)

A common method for the preparation of 2'-bromoacetophenone is the bromination of acetophenone.[2]

-

Procedure: To a solution of acetophenone (1 equivalent) in a suitable solvent such as dichloromethane or ether, add bromine (1 equivalent) dropwise at a controlled temperature, often at or below room temperature. The reaction can be catalyzed by a Lewis acid like aluminum chloride (AlCl₃). After the addition is complete, the reaction mixture is stirred until completion, which can be monitored by techniques like TLC or GC. The workup typically involves washing with an aqueous solution of sodium bisulfite to quench excess bromine, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography.

1.2 Condensation of 2'-Bromoacetophenone with (R)-tert-Butanesulfinamide

-

Procedure: To a solution of 2'-bromoacetophenone (1 equivalent) and (R)-tert-butanesulfinamide (1.0-1.2 equivalents) in an appropriate solvent like THF or toluene, a dehydrating agent such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude N-tert-butanesulfinyl ketimine is often used in the next step without further purification.

1.3 Diastereoselective Reduction of the N-tert-Butanesulfinyl Ketimine

The diastereoselectivity of this reduction is crucial for the enantiomeric purity of the final product. Sodium borohydride is a commonly used reducing agent.[3]

-

Procedure: The crude N-tert-butanesulfinyl ketimine from the previous step is dissolved in a suitable solvent, such as THF or methanol. The solution is cooled to a low temperature, typically -48°C to -78°C. Sodium borohydride (NaBH₄) (2-4 equivalents) is then added portion-wise. The reaction is stirred at this low temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or methanol. The mixture is then warmed to room temperature, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio (dr) of the resulting sulfinamide can be determined at this stage by NMR or HPLC analysis.

1.4 Cleavage of the tert-Butanesulfinyl Auxiliary

-

Procedure: The crude sulfinamide is dissolved in a solvent such as methanol or diethyl ether. A solution of hydrochloric acid (typically 2-4 M in an organic solvent or as concentrated aqueous HCl) is added, and the mixture is stirred at room temperature for 1-2 hours. The precipitation of the amine hydrochloride salt is often observed. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried. Alternatively, the solvent can be evaporated, and the residue can be partitioned between water and an organic solvent. The aqueous layer containing the amine salt is then basified with a base like sodium hydroxide to a pH of >10, and the free amine is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the chiral this compound.

Quantitative Data

While a specific literature source detailing the synthesis of this compound using this exact method was not identified in the search, the following table provides typical ranges for yields and diastereoselectivities for analogous aryl alkyl ketimines based on general protocols.[3][4]

| Step | Product | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess |

| Condensation | N-tert-Butanesulfinyl ketimine | >90 | N/A |

| Reduction | N-tert-Butanesulfinyl amine | 66-86 | 90:10 to 97:3 dr |

| Cleavage | Chiral Amine | High | Corresponds to the dr of the previous step |

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. For chiral amines, lipases are commonly employed to catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this transformation.[5][6]

The general workflow for this resolution process is depicted below.

Figure 3: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol

-

Procedure: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane), is added an acyl donor (e.g., ethyl acetate, vinyl acetate, or diisopropyl malonate) and the immobilized lipase (e.g., Novozym 435). The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-50 °C). The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components. The enzyme is then removed by filtration. The resulting mixture containing the unreacted (S)-amine and the acylated (R)-amide can be separated by column chromatography or by acid-base extraction. The acylated amine can be hydrolyzed back to the (R)-amine using acidic or basic conditions.

Quantitative Data

Specific data for the enzymatic resolution of this compound was not found. However, the following table presents typical results for the kinetic resolution of analogous racemic amines using CALB.[5][6]

| Substrate | Acyl Donor | Solvent | Conversion (%) | ee (Amine) (%) | ee (Amide) (%) |

| 1-Phenylethylamine | Diisopropyl malonate | MTBE | ~50 | >99 | >99 |

| 1-Phenylethylamine | Isopropyl 2-cyanoacetate | MTBE | ~50 | >99 | >99 |

| 1-Phenylethylamine | Isopropyl 2-ethoxyacetate | MTBE | ~50 | >99 | >99 |

Asymmetric Transfer Hydrogenation of 2'-Bromoacetophenone

Asymmetric transfer hydrogenation (ATH) is a highly efficient and atom-economical method for the direct synthesis of chiral alcohols and amines from the corresponding ketones and imines. In this case, 2'-bromoacetophenone is reduced to this compound using a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.

The workflow for this direct asymmetric synthesis is shown below.

Figure 4: Workflow for the asymmetric transfer hydrogenation of 2'-bromoacetophenone.

Experimental Protocol

A representative procedure for the asymmetric transfer hydrogenation of an aryl ketone is as follows, based on established methodologies.[7]

-

Procedure: A mixture of 2'-bromoacetophenone (1 equivalent) and a chiral ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDACH] or a similar complex, is prepared in a suitable solvent (e.g., dichloromethane, isopropanol). A hydrogen donor, typically a mixture of formic acid and triethylamine (often in a 5:2 molar ratio) or isopropanol with a base, is then added. The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until completion, as monitored by TLC, GC, or HPLC. After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Quantitative Data

While a specific peer-reviewed article with this exact transformation was not found, analogous transformations are well-documented and typically provide high yields and enantioselectivities.

| Substrate | Catalyst | Hydrogen Donor | Solvent | Yield (%) | ee (%) |

| Aryl Ketones (general) | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | High | >95 |

| Imines (general) | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | High | >95 |

The enantioselective synthesis of chiral this compound can be successfully achieved through several robust methods. The choice of strategy will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the required level of enantiopurity. The use of a tert-butanesulfinamide chiral auxiliary offers a reliable and well-established route with high diastereoselectivity. Enzymatic kinetic resolution provides an environmentally friendly option with excellent enantioselectivity, particularly for the separation of a pre-existing racemic mixture. Asymmetric transfer hydrogenation represents a highly efficient and direct catalytic approach for the synthesis of the chiral amine from the corresponding ketone. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib.ysu.am [lib.ysu.am]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-(2-Bromophenyl)ethylamine as a Chiral Resolving Agent